2-(PYRIMIDIN-4-YL)ACETALDEHYDE
Overview
Description
4-Pyrimidineacetaldehyde is an organic compound with the molecular formula C6H6N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyrimidineacetaldehyde can be synthesized through various methods. One common approach involves the reaction of pyrimidine with formylating agents under controlled conditions. For instance, the reaction of pyrimidine with formamide in the presence of a catalyst such as zinc chloride can yield 4-Pyrimidineacetaldehyde . Another method involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8) .
Industrial Production Methods: Industrial production of 4-Pyrimidineacetaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions and reductive hydrolysis steps to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidineacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde group and the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Oxidation of 4-Pyrimidineacetaldehyde can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the aldehyde group or the pyrimidine ring, often using nucleophiles or electrophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Pyrimidineacetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pyrimidineacetaldehyde involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context . In anti-inflammatory applications, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Pyrimidine: The parent compound, pyrimidine, is a fundamental building block in nucleic acids (DNA and RNA).
4-Pyridinecarboxaldehyde: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrimidinones and Pyrimidinethiones: These compounds have similar ring structures but differ in functional groups, leading to different chemical properties and applications.
Uniqueness: 4-Pyrimidineacetaldehyde is unique due to its specific functional group (aldehyde) and its position on the pyrimidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds may not .
Properties
IUPAC Name |
2-pyrimidin-4-ylacetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1,3-5H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQNJOUKPHWTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556854 | |
Record name | (Pyrimidin-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120455-87-0 | |
Record name | 4-Pyrimidineacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120455-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrimidin-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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